molecular formula C14H15NO4 B024708 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate CAS No. 107864-78-8

1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate

Cat. No. B024708
M. Wt: 261.27 g/mol
InChI Key: UUOCWINRTUMHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic organic compound that is widely used in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, pain, and cancer progression.

Biochemical And Physiological Effects

1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate in lab experiments is its broad range of potential applications. This compound has been found to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a versatile tool for scientific research. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate. One area of interest is the development of novel derivatives of this compound that exhibit enhanced potency and selectivity for specific targets. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate involves the condensation of 1-methyl-1H-indole-2,3-dione with 2-oxopropyl acetate in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification.

Scientific Research Applications

1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

107864-78-8

Product Name

1-methyl-2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl acetate

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

[1-methyl-2-oxo-3-(2-oxopropyl)indol-3-yl] acetate

InChI

InChI=1S/C14H15NO4/c1-9(16)8-14(19-10(2)17)11-6-4-5-7-12(11)15(3)13(14)18/h4-7H,8H2,1-3H3

InChI Key

UUOCWINRTUMHAS-UHFFFAOYSA-N

SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)OC(=O)C

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)C)OC(=O)C

solubility

39.2 [ug/mL]

Origin of Product

United States

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